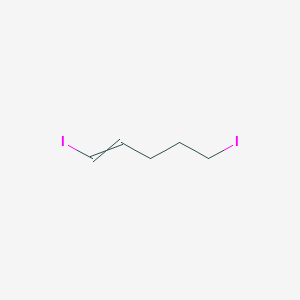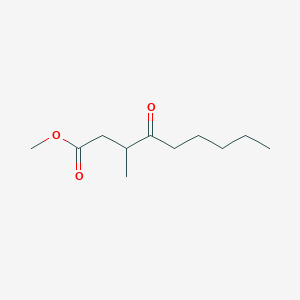![molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9](/img/structure/B14403689.png)
4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.
科学的研究の応用
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
cis-3-Methyl-4-octanolide:
Pyridine, 4,4’-(1,2-ethenediyl)bis-, (E)-: This compound has a similar diazene linkage but different ring structures.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
88329-97-9 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3 |
InChIキー |
IJWIMEAVORDJEL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
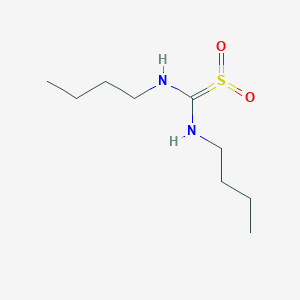
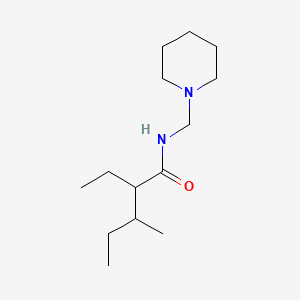
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
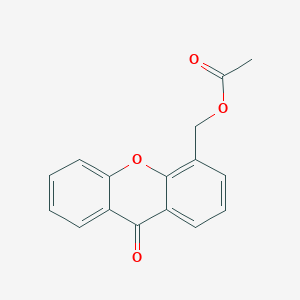
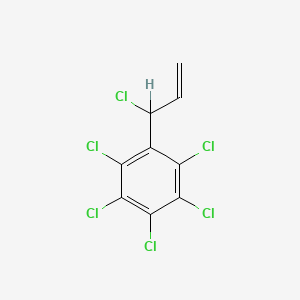
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)
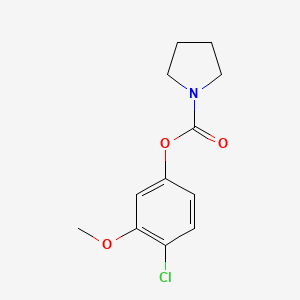
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
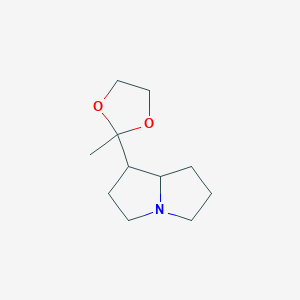
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
